REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][N:4]1[CH2:8]CNC1=O.[H-].[Na+].[CH3:12]I.[CH3:14][N:15]([CH3:18])[CH:16]=[O:17]>>[CH3:14][N:15]1[CH2:18][CH2:8][N:4]([CH2:3][CH2:2][O:1][CH3:12])[C:16]1=[O:17] |f:1.2|
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Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
OCCN1C(NCC1)=O
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
35.5 g
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at ambient temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(N(CC1)CCOC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |